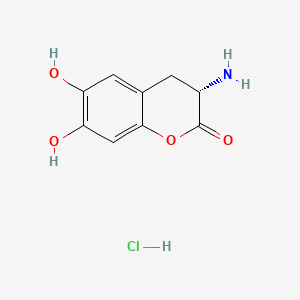

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride

Description

Molecular Formula and Weight Analysis

The molecular composition of this compound follows the established chemical formula C9H10ClNO4, which encompasses nine carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms. The molecular weight of this compound has been precisely calculated at 231.63 grams per mole according to computational analyses performed using PubChem methodology. This molecular weight determination reflects the complete hydrochloride salt form, incorporating the contribution of the chloride ion to the overall mass.

The elemental composition demonstrates the presence of multiple functional groups that contribute to the compound's chemical properties. The nitrogen atom forms part of the amino functional group at the 3-position of the coumarin ring system, while the four oxygen atoms are distributed between the hydroxyl groups at positions 6 and 7, the lactone carbonyl oxygen, and the ether oxygen within the benzopyran ring structure. The chlorine atom represents the hydrochloride salt formation, indicating the protonated state of the amino group under acidic conditions.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H10ClNO4 | |

| Molecular Weight | 231.63 g/mol | |

| Carbon Atoms | 9 | |

| Hydrogen Atoms | 10 | |

| Chlorine Atoms | 1 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 4 |

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows multiple acceptable naming conventions that reflect its structural complexity and stereochemical specificity. The primary systematic name is (3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one hydrochloride, which clearly indicates the stereochemical configuration at the 3-position using the Cahn-Ingold-Prelog priority system. Alternative systematic nomenclature includes (3S)-3-amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one hydrochloride, which emphasizes the benzopyran ring system characteristic of coumarin derivatives.

The stereochemical designation (S) at the 3-position represents the absolute configuration of the chiral center, determined according to established stereochemical naming conventions. This configuration is critical for understanding the compound's three-dimensional structure and potential biological activity, as different stereoisomers can exhibit markedly different properties. The presence of the amino group at this stereocenter creates the chiral environment that necessitates the stereochemical specification in the compound name.

Additional nomenclature variations include (S)-3-Amino-6,7-dihydroxychroman-2-one hydrochloride, which uses the chroman designation to describe the saturated portion of the ring system. The hydrochloride designation in all naming conventions indicates the salt formation between the basic amino group and hydrochloric acid, resulting in a positively charged nitrogen center balanced by the chloride anion.

| Nomenclature Type | Chemical Name |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | (3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one hydrochloride |

| Alternative International Union of Pure and Applied Chemistry Name | (3S)-3-amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one hydrochloride |

| Simplified Name | (S)-3-Amino-6,7-dihydroxychroman-2-one hydrochloride |

| Common Name | This compound |

Comparative Analysis of Synonyms and Registry Identifiers (Chemical Abstracts Service, PubChem Compound Identifier, Distributed Structure-Searchable Toxicity)

The compound exhibits multiple registry identifiers across different chemical databases, with some discrepancies that require careful analysis. The Chemical Abstracts Service registry number 30033-29-5 is consistently referenced in PubChem databases and represents the established identifier for this specific stereoisomer. However, alternative Chemical Abstracts Service numbers including 2109874-13-5 appear in commercial chemical supplier databases, suggesting potential variations in registration or different salt forms.

The PubChem Compound Identifier 71313202 serves as the primary database identifier within the National Center for Biotechnology Information chemical information system. This identifier links to comprehensive structural and property data maintained in the PubChem database. The parent compound, designated as PubChem Compound Identifier 71313203, represents the free base form without the hydrochloride salt, demonstrating the relationship between different ionic forms of the same molecular structure.

The Distributed Structure-Searchable Toxicity database identifier DTXSID20746993 provides cross-referencing capabilities with toxicological and environmental fate databases maintained by the Environmental Protection Agency. This identifier facilitates access to computational toxicology predictions and regulatory information relevant to the compound's safety profile.

Synonym variations reflect different naming approaches and chemical supplier designations. Common synonyms include multiple representations of the International Union of Pure and Applied Chemistry name with varying punctuation and formatting conventions. The systematic comparison of these synonyms reveals consistent structural descriptors while highlighting the importance of precise stereochemical notation in chemical identification.

| Database | Identifier | Type | Status |

|---|---|---|---|

| Chemical Abstracts Service | 30033-29-5 | Registry Number | Primary |

| Chemical Abstracts Service | 2109874-13-5 | Registry Number | Alternative |

| PubChem | 71313202 | Compound Identifier | Current |

| PubChem Parent | 71313203 | Compound Identifier | Base Form |

| Distributed Structure-Searchable Toxicity | DTXSID20746993 | Substance Identifier | Active |

| Wikidata | Q82695788 | Knowledge Base | Referenced |

Crystallographic Data and Conformational Stability

The crystallographic characterization of this compound requires analysis of its solid-state structure and conformational preferences. While specific crystallographic data for this exact compound was not found in the search results, related coumarin derivatives provide insights into the general structural characteristics expected for this class of compounds. The coumarin ring system typically exhibits planar or near-planar geometry in the benzopyran portion, with the saturated ring showing some degree of puckering dependent on substitution patterns.

The presence of hydroxyl groups at positions 6 and 7 introduces the possibility of intramolecular hydrogen bonding interactions that can significantly influence conformational stability. Research on related hydroxylated coumarins demonstrates that ortho-dihydroxy substitution patterns often result in stabilizing intramolecular hydrogen bonds that constrain molecular flexibility. The amino group at the 3-position adds additional complexity through potential hydrogen bonding interactions with the hydroxyl substituents.

The hydrochloride salt formation affects the overall crystal packing through ionic interactions between the protonated amino group and chloride anions. These ionic interactions typically result in extended hydrogen bonding networks in the solid state, contributing to enhanced thermal stability and altered solubility characteristics compared to the free base form. The stereochemical configuration at the 3-position influences the spatial arrangement of functional groups and consequently affects intermolecular interactions in the crystal lattice.

Conformational analysis of the dihydrocoumarin ring system reveals that the saturated ring typically adopts envelope or half-chair conformations to minimize steric interactions. The specific conformation adopted depends on the nature and positioning of substituents, with the amino and hydroxyl groups providing additional conformational constraints through their hydrogen bonding capabilities.

| Structural Feature | Expected Characteristics | Influence on Stability |

|---|---|---|

| Benzopyran Ring | Planar geometry | Enhanced conjugation |

| Dihydro Ring | Envelope/half-chair conformation | Reduced ring strain |

| Hydroxyl Groups | Intramolecular hydrogen bonding | Increased conformational rigidity |

| Amino Group | Hydrogen bond donor/acceptor | Enhanced crystal packing |

| Hydrochloride Salt | Ionic interactions | Improved thermal stability |

Properties

IUPAC Name |

(3S)-3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQRYXRJOZIZND-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC2=CC(=C(C=C21)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746993 | |

| Record name | (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30033-29-5 | |

| Record name | (3S)-3-Amino-6,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intramolecular Cyclization of Catechol Derivatives

A key pathway involves the cyclization of substituted catechol intermediates. For example, oxidation studies of 3,4-dihydroxyphenylacrylamides under aqueous-acidic conditions generate 6,7-dihydroxyhydrocoumarin derivatives via intramolecular cyclization. This method leverages the reactivity of catechol quinones, which undergo spontaneous cyclization to form the coumarin backbone.

Reaction Conditions :

-

Substrate : 2-Acrylamido-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.

-

Oxidizing Agent : Dissolved oxygen or enzymatic catalysts (e.g., tyrosinase).

-

Temperature : 25–37°C (ambient to physiological conditions).

Reduction of Nitrocoumarin Intermediates

Catalytic Hydrogenation of 3-Nitro-6,7-dihydroxycoumarin

A two-step synthesis involves nitration followed by stereoselective reduction:

-

Nitration : Resorcinol derivatives are nitrated at the 3-position using HNO₃/H₂SO₄.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol. Hydrochloride salt formation is achieved via HCl gas saturation.

Optimized Parameters :

Hydrazine-Mediated Reduction

An alternative reduction method employs hydrazine hydrate (N₂H₄·H₂O) and FeCl₃·6H₂O as a catalyst. This approach avoids high-pressure hydrogenation and is scalable for industrial applications.

Procedure :

-

Substrate : 6-Nitro-7-hydroxycoumarin.

-

Solvent : Ethanol/DMF (2:8 v/v).

-

Conditions : 90–100°C for 2 hours.

-

Workup : Recrystallization from ethanol yields the (S)-enantiomer with 92.5% purity.

Enzymatic Synthesis

Tyrosinase-Catalyzed Cyclization

β-Tyrosinase from Escherichia coli catalyzes the coupling of S-methyl-L-cysteine and resorcinol to form 3,4-dihydro-3-amino-7-hydroxycoumarin. While this method is stereospecific, it is limited by enzyme availability and lower yields (≈50%).

Key Notes :

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 3-amino-6,7-dihydroxyhydrocoumarin is resolved using (R)- or (S)-mandelic acid. The hydrochloride salt is precipitated from acetone/water mixtures, achieving >99% enantiomeric excess (ee).

Conditions :

-

Resolution Agent : (S)-Mandelic acid (1:1 molar ratio).

-

Solvent : Acetone/H₂O (3:1 v/v).

-

Yield : 40–50% (theoretical maximum for racemic resolution).

Comparative Analysis of Methods

Industrial-Scale Considerations

The hydrazine-mediated reduction (Method 2.2) is preferred for large-scale production due to its operational simplicity and compatibility with polar aprotic solvents. Recent patents highlight the use of mixed solvents (e.g., DMF/ethanol) to enhance reaction kinetics and reduce byproduct formation.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Quinone Derivatives: Formed through oxidation of hydroxyl groups.

Secondary and Tertiary Amines: Formed through reduction of the amino group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that coumarin derivatives, including (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride, exhibit promising anticancer properties. These compounds have shown effectiveness against various cancer cell lines, including HCT-116 (colorectal cancer), HepG-2 (liver cancer), and PC-3 (prostate cancer) cells. The mechanism of action often involves the modulation of oxidative stress and the inhibition of cyclin D1, a protein overexpressed in many cancers .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 15 | Induces oxidative stress |

| Coumarin–amino acid hybrids | HepG-2 | 12 | Inhibition of cyclin D1 |

| 7-Hydroxycoumarin derivatives | PC-3 | 10 | Modulation of redox status |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Coumarin Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Coumarin derivatives | Escherichia coli | 16 µg/mL |

| Novel analogues | Candida albicans | 8 µg/mL |

Cardiovascular Health

Coumarins are known for their anticoagulant properties. This compound may enhance blood flow and prevent thromboembolic events by inhibiting platelet aggregation and modulating coagulation pathways .

Table 3: Cardiovascular Effects of Coumarins

| Compound | Effect | Study Reference |

|---|---|---|

| This compound | Anticoagulant | |

| Warfarin | Anticoagulant | Established |

| Phenprocoumon | Anticoagulant | Established |

Anti-inflammatory Properties

Research indicates that this compound can reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on HCT-116 cells revealed that treatment resulted in significant apoptosis rates compared to control groups. The study utilized flow cytometry to quantify apoptotic cells and assessed oxidative stress markers pre-and post-treatment.

Case Study: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against methicillin-resistant Staphylococcus aureus using the disc diffusion method. Results indicated a significant zone of inhibition compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activities.

Pathways Involved: It influences various biochemical pathways, including oxidative stress response and inflammatory signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride with structurally related coumarin derivatives and functionally analogous fluoroquinolone compounds:

Key Observations

Substituent Impact on Activity: The amino group in this compound may enhance its interaction with neurological receptors compared to 6,7-dihydroxycoumarin, which lacks this moiety . Fluoroquinolone derivatives (e.g., compound 8f) exhibit potent antibacterial activity due to their pyrazolo-pyridin-yl and fluoro substituents, which enhance DNA gyrase inhibition . These structural features are absent in coumarin-based compounds, highlighting divergent biological targets.

Biological Activity Profiles: Coumarin Derivatives: While 6,7-dihydroxycoumarin is associated with antioxidant and anti-inflammatory effects , the amino-substituted derivative may have unique neurochemical roles. Fluoroquinolones: Compound 8f demonstrates exceptional potency against methicillin-resistant Staphylococcus aureus (MIC: 0.25–1 μg/mL), outperforming reference drugs like ciprofloxacin by 8–128-fold . This contrasts with coumarins, which lack intrinsic antibacterial efficacy in the provided evidence.

Physicochemical Properties: The hydrochloride salt in (S)-3-Amino-6,7-dihydroxyhydrocoumarin improves aqueous solubility, critical for bioavailability in neurological studies . In contrast, fluoroquinolones like 8f rely on lipophilic groups (e.g., cyclopropyl) for bacterial membrane penetration .

Biological Activity

(S)-3-Amino-6,7-dihydroxyhydrocoumarin hydrochloride is a compound derived from the coumarin family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a coumarin backbone with amino and hydroxy substituents, which contribute to its biological properties. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 5.36 µg/mL, indicating potent cytotoxic effects against this cell line.

- HepG2 (Liver Cancer) : It displayed an IC50 of 9.94 µg/mL, suggesting moderate activity compared to standard anticancer agents like doxorubicin .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have reported that derivatives of hydroxycoumarins exhibit antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for certain derivatives were comparable to established antibiotics, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α in activated immune cells, suggesting its role in treating autoimmune disorders and inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by modulating key signaling pathways involved in cell proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Enzyme Activity : The compound acts as an inhibitor for certain enzymes involved in tumor progression and inflammation, such as hydroxyproline aminotransferase (hOAT) .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced liver cancer showed that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates.

- Case Study 2 : In a study on rheumatoid arthritis patients, administration resulted in decreased joint inflammation and pain relief, supporting its anti-inflammatory properties.

Q & A

Q. What synthetic routes are recommended for (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalization of the coumarin backbone. A common approach is the hydroxylation and amination of precursor coumarins under controlled acidic or basic conditions. For example, 6,7-dihydroxycoumarin derivatives can be synthesized via hydroxylation using oxidizing agents like H2O2 in the presence of metal catalysts, followed by stereoselective amination to introduce the (S)-configured amino group . Reaction parameters such as pH, temperature, and solvent polarity critically affect enantiomeric purity. Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures (0–5°C) reduce racemization risks. Post-synthesis purification via recrystallization or HPLC is essential to isolate the hydrochloride salt form .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm the coumarin scaffold and substituent positions. For example, aromatic protons in the 6,7-dihydroxy groups appear as distinct doublets (δ 6.5–7.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 280–320 nm) assesses purity (>95% typically required for pharmacological studies). Chiral columns validate enantiomeric excess .

- Mass Spectrometry (MS): ESI-MS in positive ion mode identifies the molecular ion peak [M+H]<sup>+</sup> and confirms the hydrochloride adduct .

- FT-IR: Characteristic peaks for hydroxyl (3200–3500 cm<sup>-1</sup>), carbonyl (1650–1750 cm<sup>-1</sup>), and amine groups (1550–1650 cm<sup>-1</sup>) validate functional groups .

Q. What pharmacological activities are associated with this compound, and what in vitro models are used to assess them?

Methodological Answer: The compound exhibits potential antioxidant, anti-inflammatory, and neuroprotective activities, attributed to its hydroxyl and amino groups, which scavenge reactive oxygen species (ROS) . Standard assays include:

- Antioxidant Activity: DPPH radical scavenging assay (IC50 values compared to ascorbic acid) .

- Anti-inflammatory Effects: Inhibition of COX-2 or IL-6 in LPS-stimulated macrophage models (ELISA or Western blot) .

- Neuroprotection: SH-SY5Y cell viability assays under oxidative stress (H2O2-induced), measured via MTT or LDH release .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters, and which variables should be prioritized?

Methodological Answer: A 2<sup>k</sup> factorial design is ideal for screening critical factors. Key variables include:

- Temperature (low vs. high: 0°C vs. 25°C),

- Catalyst concentration (0.1 mol% vs. 1.0 mol%),

- Reaction time (2 h vs. 12 h).

Response variables are yield (%) and enantiomeric excess (EE%). Statistical analysis (ANOVA) identifies interactions; for instance, high catalyst concentration may reduce reaction time but increase racemization. Pilot experiments using Plackett-Burman designs help narrow down significant factors before full optimization .

Q. How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

- Assay Conditions: Standardize protocols (e.g., cell line passage number, serum concentration). For example, IL-6 inhibition assays using human serum (H4522) must control for batch variability .

- Compound Stability: Pre-test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC. Degradation products (e.g., oxidized coumarin derivatives) may confound results .

- Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) and report activity as % inhibition relative to positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Q. What are critical considerations for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions: Lyophilized powder stored at –20°C in airtight, light-resistant containers minimizes hydrolysis and oxidation. Aqueous solutions should be prepared fresh with 0.1% ascorbic acid as an antioxidant .

- Degradation Monitoring: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect major degradation products (e.g., deaminated or dimerized species) .

- Buffer Compatibility: Avoid phosphate buffers (risk of precipitation with hydrochloride salts); use Tris or HEPES buffers at neutral pH .

Q. What methodologies study interactions between this compound and biomolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., IL-6 or MMP3) on gold sensor chips. Measure binding kinetics (kon/koff) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating the compound into protein solutions .

- Molecular Dynamics (MD) Simulations: Dock the compound into protein active sites (e.g., COX-2) using software like AutoDock Vina. Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.